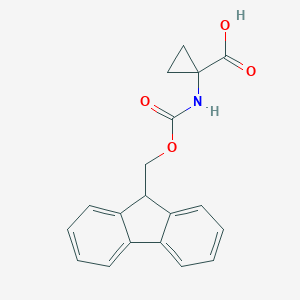

1-(Fmoc-amino)cyclopropanecarboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4/c21-17(22)19(9-10-19)20-18(23)24-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2,(H,20,23)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPPOISJKHBLNPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 1-(Fmoc-amino)cyclopropanecarboxylic Acid: Properties and Applications in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Fmoc-amino)cyclopropanecarboxylic acid, also known as Fmoc-Acca-OH or Fmoc-Acpc-OH, is a synthetic amino acid derivative that serves as a crucial building block in solid-phase peptide synthesis (SPPS).[1] Its rigid cyclopropyl structure introduces conformational constraints into peptide backbones, a desirable feature for enhancing metabolic stability, receptor affinity, and biological activity of synthetic peptides.[1] The presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group allows for its selective removal under mild basic conditions, making it fully compatible with the widely used Fmoc-based SPPS strategy.[] This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its use in peptide synthesis, and visualizations of the synthetic workflow.

Core Properties of this compound

The fundamental properties of this compound are summarized in the tables below, providing a quick reference for researchers.

Table 1: Chemical Identifiers and General Properties

| Property | Value | Reference(s) |

| IUPAC Name | 1-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)cyclopropanecarboxylic acid | [3] |

| Synonyms | Fmoc-Acca-OH, Fmoc-Acpc-OH | [1] |

| CAS Number | 126705-22-4 | [4][5] |

| Molecular Formula | C₁₉H₁₇NO₄ | [4][5] |

| Molecular Weight | 323.34 g/mol | [4][5] |

| Appearance | White to off-white or gray crystalline powder | [1][6] |

| Purity | ≥95.0% (GC) | [4][5] |

Table 2: Physical and Chemical Data

| Property | Value | Reference(s) |

| Melting Point | 219 - 227 °C | [1] |

| Solubility | Soluble in organic solvents such as dimethylformamide (DMF) and dichloromethane (DCM). | [6] |

| Storage Temperature | 2-8°C | [4][5] |

| SMILES String | O=C(O)C1(NC(OCC2C3=CC=CC=C3C4=C2C=CC=C4)=O)CC1 | [4] |

| InChI Key | OPPOISJKHBLNPD-UHFFFAOYSA-N | [4] |

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used as a building block in Fmoc-based solid-phase peptide synthesis.[4][5] The rigid cyclopropane ring introduces a significant conformational constraint on the peptide backbone. This rigidity can be advantageous in drug design, as it can lock the peptide into a bioactive conformation, potentially leading to increased potency and selectivity for its target receptor. Furthermore, the unnatural structure of the cyclopropyl group can enhance the peptide's resistance to enzymatic degradation, thereby improving its in vivo stability and pharmacokinetic profile.[1]

Experimental Protocols

The following section details the key experimental procedures for the incorporation of this compound into a peptide chain using manual Fmoc-SPPS. These protocols are general and may require optimization based on the specific peptide sequence and scale of the synthesis.

Resin Selection and Swelling

-

Resin Choice : The choice of resin depends on the desired C-terminal functionality of the peptide. For a C-terminal amide, a Rink Amide resin is commonly used. For a C-terminal carboxylic acid, a Wang or 2-chlorotrityl chloride resin is appropriate.

-

Protocol :

-

Place the desired amount of resin in a reaction vessel.

-

Add a sufficient volume of N,N-dimethylformamide (DMF) to cover the resin.

-

Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.

-

Fmoc Deprotection

The removal of the Fmoc protecting group from the N-terminus of the growing peptide chain is achieved using a mild base.

-

Reagents :

-

20% (v/v) piperidine in DMF.

-

-

Protocol :

-

Drain the DMF from the swollen resin.

-

Add the 20% piperidine/DMF solution to the resin.

-

Agitate the mixture for 5-20 minutes at room temperature. A second treatment with fresh piperidine solution for the same duration is often performed to ensure complete deprotection.

-

Drain the piperidine solution.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

Amino Acid Coupling

The coupling of this compound to the deprotected N-terminus of the peptide-resin requires activation of its carboxylic acid group. Due to the steric hindrance of the cyclopropyl group, using a potent coupling reagent is recommended to ensure high coupling efficiency.

-

Reagents :

-

This compound (3-5 equivalents relative to resin loading).

-

Coupling reagent, e.g., HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (equivalent to the amino acid).

-

Base, e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (2-3 equivalents relative to the amino acid).

-

Anhydrous DMF.

-

-

Protocol :

-

In a separate vessel, dissolve this compound and the coupling reagent (e.g., HATU) in DMF.

-

Add the base (e.g., DIPEA) to the solution and allow it to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture at room temperature for 1-4 hours. Longer coupling times may be necessary for this sterically hindered amino acid.

-

After the coupling reaction is complete, drain the solution.

-

Wash the resin thoroughly with DMF (3-5 times).

-

Monitoring the Coupling Reaction

A qualitative ninhydrin (Kaiser) test can be performed to check for the presence of free primary amines on the resin. A negative result (yellow beads) indicates a complete coupling reaction, while a positive result (blue/purple beads) suggests incomplete coupling, in which case a second coupling step ("double coupling") may be required.

Repetition of Synthesis Cycle

The steps of Fmoc deprotection and amino acid coupling are repeated for each subsequent amino acid in the peptide sequence.

Cleavage from the Resin and Final Deprotection

Once the peptide synthesis is complete, the peptide is cleaved from the solid support, and the side-chain protecting groups are removed simultaneously.

-

Reagents :

-

Cleavage cocktail (composition depends on the amino acid composition of the peptide). A common cocktail is Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v).

-

-

Protocol :

-

Wash the final peptide-resin with dichloromethane (DCM) and dry it under vacuum.

-

Add the cleavage cocktail to the resin.

-

Gently agitate the mixture at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and dry the peptide pellet.

-

The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Visualizing the Workflow

The following diagrams, generated using Graphviz, illustrate the key experimental workflows in the application of this compound.

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-amino acids.

Caption: Mechanism of Fmoc deprotection using piperidine.

Conclusion

This compound is a valuable tool for peptide chemists and drug developers seeking to introduce conformational constraints and enhance the stability of synthetic peptides. Its compatibility with standard Fmoc-SPPS protocols, combined with the unique structural features it imparts, makes it an attractive building block for the design of novel peptide-based therapeutics and research probes. While its sterically hindered nature may necessitate optimized coupling conditions, the potential benefits in terms of improved biological activity and pharmacokinetic properties often justify the additional synthetic considerations. This guide provides a foundational understanding of the properties and applications of this important synthetic amino acid, empowering researchers to effectively incorporate it into their peptide synthesis workflows.

References

- 1. chemimpex.com [chemimpex.com]

- 3. 1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopropanecarboxylic acid | C19H17NO4 | CID 2736485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound = 95.0 GC 126705-22-4 [sigmaaldrich.com]

- 5. This compound = 95.0 GC 126705-22-4 [sigmaaldrich.com]

- 6. chembk.com [chembk.com]

An In-depth Technical Guide to 1-(Fmoc-amino)cyclopropanecarboxylic Acid: Structure, Synthesis, and Application in Peptide Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Fmoc-amino)cyclopropanecarboxylic acid (Fmoc-Acca-OH) is a synthetic amino acid derivative that has garnered significant interest in the field of peptide chemistry and drug development. Its rigid cyclopropane scaffold introduces unique conformational constraints into peptide backbones, leading to enhanced proteolytic stability, improved receptor affinity, and controlled secondary structure. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and applications of Fmoc-Acca-OH, with a focus on its utility in solid-phase peptide synthesis (SPPS) for the development of novel peptide-based therapeutics. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to facilitate its practical implementation in the laboratory.

Chemical Structure and Physicochemical Properties

This compound is characterized by a central cyclopropane ring, with an amino group and a carboxylic acid group attached to the same carbon atom. The amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is a base-labile protecting group widely used in solid-phase peptide synthesis.[1][2]

Chemical Structure:

Table 1: Physicochemical Properties and Identifiers

| Property | Value | Reference(s) |

| Molecular Formula | C₁₉H₁₇NO₄ | |

| Molecular Weight | 323.34 g/mol | |

| CAS Number | 126705-22-4 | |

| Appearance | White to off-white powder | [1] |

| Melting Point | 219 - 227 °C | |

| Solubility | Soluble in DMF, NMP, and other organic solvents. | [1] |

| SMILES | O=C(O)C1(NC(=O)OCC2C3=CC=CC=C3C4=C2C=CC=C4)CC1 | |

| InChI | InChI=1S/C19H17NO4/c21-17(22)19(9-10-19)20-18(23)24-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2,(H,20,23)(H,21,22) |

Synthesis of this compound

The synthesis of Fmoc-Acca-OH involves two key steps: the synthesis of the unprotected 1-aminocyclopropanecarboxylic acid (Acca) and the subsequent protection of the amino group with the Fmoc moiety.

Synthesis of 1-Aminocyclopropanecarboxylic Acid

Several methods have been reported for the synthesis of 1-aminocyclopropanecarboxylic acid.[3][4] A common approach involves the cyclization of a γ-halobutyronitrile derivative followed by hydrolysis.[5]

Experimental Protocol: Synthesis of 1-Aminocyclopropanecarboxylic Acid [5]

-

Cyclization: In a three-necked round-bottom flask equipped with two condensers, combine powdered sodium hydroxide (3.75 moles) and γ-chlorobutyronitrile (1 mole). Heat the mixture on a steam bath to initiate the reaction.

-

Hydrolysis: After the initial vigorous reaction subsides (approximately 1 hour), add water in small portions over 2 hours to hydrolyze the resulting cyclopropyl cyanide. Continue heating with occasional stirring until the oily layer disappears.

-

Acidification and Extraction: Cool the reaction mixture in an ice bath and acidify with a mixture of concentrated sulfuric acid and cracked ice. Separate the resulting layer of cyclopropanecarboxylic acid and extract the aqueous layer with ether.

-

Purification: Combine the organic extracts and the crude acid, dry over an appropriate drying agent, and remove the solvent under reduced pressure. The resulting residue can be further purified by distillation.

-

Amination: The resulting cyclopropanecarboxylic acid can be converted to 1-aminocyclopropanecarboxylic acid through various methods, such as a Hofmann rearrangement or by using a process involving successive reactions with dimethyl sulphate and an alkali metal alcoholate.[3]

Fmoc Protection of 1-Aminocyclopropanecarboxylic Acid

The final step is the protection of the amino group of Acca with the Fmoc group.

Experimental Protocol: Fmoc Protection

-

Dissolution: Dissolve 1-aminocyclopropanecarboxylic acid in a suitable solvent such as a mixture of 1,4-dioxane and water.

-

Basification: Add a base, such as sodium carbonate, to the solution to deprotonate the amino group.

-

Fmocylation: Add a solution of 9-fluorenylmethyl-succinimidyl-carbonate (Fmoc-OSu) in 1,4-dioxane dropwise to the reaction mixture while stirring at room temperature.

-

Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, acidify the mixture with a dilute acid (e.g., 1 M HCl) and extract the product with an organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Acca-OH is a valuable building block in Fmoc-based solid-phase peptide synthesis (SPPS) for the creation of peptides with constrained conformations.[1] The cyclopropane ring restricts the phi (φ) and psi (ψ) dihedral angles of the peptide backbone, often inducing β-turn or helical structures. This conformational rigidity can lead to increased metabolic stability and enhanced binding affinity to biological targets.

General Workflow for Fmoc-SPPS

The incorporation of Fmoc-Acca-OH into a peptide sequence follows the standard Fmoc-SPPS cycle.[6]

Caption: General workflow for Fmoc solid-phase peptide synthesis.

Optimized Coupling Protocol for Fmoc-Acca-OH

Due to the steric hindrance of the cyclopropane ring, the coupling of Fmoc-Acca-OH can be more challenging than for standard proteinogenic amino acids. Optimization of coupling conditions is often necessary to achieve high yields.[7]

Table 2: Optimized Coupling Parameters for Fmoc-Acca-OH

| Parameter | Recommended Condition | Notes |

| Fmoc-Acca-OH Equivalents | 3 - 5 equivalents | Higher excess may be required for difficult couplings. |

| Coupling Reagent | HATU, HCTU, or COMU | Potent coupling reagents are recommended for sterically hindered amino acids.[7] |

| Base Equivalents (e.g., DIPEA) | 6 - 10 equivalents | A non-nucleophilic base is crucial to prevent side reactions. |

| Solvent | DMF or NMP | High-quality, amine-free solvent is essential. NMP can sometimes improve solvation. |

| Reaction Temperature | 25°C to 50°C | Increased temperature can improve coupling efficiency, but should be monitored to avoid side reactions. |

| Reaction Time | 1 - 4 hours | Monitor coupling completion with a ninhydrin (Kaiser) test. |

Experimental Protocol: Optimized Coupling of Fmoc-Acca-OH

-

Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes. Perform Fmoc deprotection of the N-terminal amino group of the growing peptide chain using 20% piperidine in DMF. Wash the resin thoroughly with DMF.[8]

-

Amino Acid Activation: In a separate vial, dissolve Fmoc-Acca-OH (3-5 eq.), a coupling reagent such as HATU (2.9 eq.), and a non-nucleophilic base like DIPEA (6-10 eq.) in DMF. Allow the mixture to pre-activate for 1-2 minutes.

-

Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the reaction mixture at room temperature or slightly elevated temperature (e.g., 40°C) for 1-4 hours.

-

Monitoring: Take a small sample of the resin and perform a ninhydrin test to check for the presence of free primary amines. A negative test (yellow beads) indicates complete coupling. If the test is positive, extend the coupling time or perform a second coupling.

-

Washing: Once the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents and by-products.

Characterization and Quantitative Data

Spectroscopic Data

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for Fmoc-Acca-OH

Note: Predicted values are based on standard chemical shift principles and may vary depending on the solvent and other experimental conditions.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Cyclopropane CH₂ | 1.2 - 1.6 (m) | 15 - 20 |

| Quaternary Cyclopropane C | - | 30 - 35 |

| Fmoc CH | 4.2 - 4.4 (t) | 47 - 49 |

| Fmoc CH₂ | 4.4 - 4.6 (d) | 66 - 68 |

| Fmoc Aromatic CH | 7.2 - 7.9 (m) | 120 - 145 |

| Carbonyl (C=O) | - | 156 - 158 (urethane), 175 - 178 (acid) |

| Carboxylic Acid OH | 12.0 - 13.0 (br s) | - |

| Amide NH | 7.5 - 8.5 (s) | - |

FTIR Spectroscopy:

The FTIR spectrum of Fmoc-Acca-OH is expected to show characteristic absorption bands for the functional groups present.[9][10][11][12]

Table 4: Expected FTIR Absorption Bands for Fmoc-Acca-OH

| Functional Group | Wavenumber (cm⁻¹) |

| O-H stretch (carboxylic acid) | 2500-3300 (broad) |

| N-H stretch (amide) | 3300-3500 |

| C-H stretch (aromatic) | 3000-3100 |

| C-H stretch (aliphatic) | 2850-3000 |

| C=O stretch (carboxylic acid) | 1700-1725 |

| C=O stretch (urethane) | 1680-1700 |

| C=C stretch (aromatic) | 1450-1600 |

Role in Drug Development and Discovery

The incorporation of Fmoc-Acca-OH and other constrained amino acids is a key strategy in modern peptidomimetic drug design.[13][14][15][16] By rigidifying the peptide backbone, researchers can overcome some of the major limitations of peptide therapeutics, such as poor metabolic stability and low bioavailability.[17]

Workflow for Constrained Peptide Drug Development

The development of a therapeutic peptide incorporating Fmoc-Acca-OH typically follows a structured workflow.

Caption: A typical workflow for the development of constrained peptide drugs.

Case Study: Synthesis of a Bioactive Cyclopeptide

Conclusion

This compound is a powerful tool for peptide chemists and drug developers. Its unique structural features allow for the rational design of peptides with improved pharmacological properties. This guide has provided a detailed overview of its chemical structure, synthesis, and application in SPPS, along with practical experimental protocols and expected quantitative data. By leveraging the conformational constraints imposed by the cyclopropane ring, researchers can continue to advance the development of novel and effective peptide-based therapeutics.

References

- 1. FMOC-ACPC-OH [chembk.com]

- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US4367344A - Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. peptide.com [peptide.com]

- 7. benchchem.com [benchchem.com]

- 8. chem.uci.edu [chem.uci.edu]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Redirecting [linkinghub.elsevier.com]

- 14. researchgate.net [researchgate.net]

- 15. Constrained Peptides in Drug Discovery and Development [jstage.jst.go.jp]

- 16. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Recent Advances in the Development of Therapeutic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Case Studies of the Synthesis of Bioactive Cyclodepsipeptide Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Properties and Applications of 1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopropanecarboxylic Acid (CAS Number 126705-22-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopropanecarboxylic acid, commonly known in the scientific community as Fmoc-1-aminocyclopropane-1-carboxylic acid (Fmoc-Acpc-OH), is a synthetic amino acid derivative with the CAS number 126705-22-4. This compound serves as a crucial building block in the field of peptide chemistry, particularly in solid-phase peptide synthesis (SPPS). Its unique cyclopropane moiety imparts significant conformational constraints on peptides into which it is incorporated. This rigidity can lead to enhanced biological activity, increased metabolic stability, and improved receptor selectivity, making it a valuable tool for drug discovery and development. This guide provides a comprehensive overview of the chemical properties, synthesis, and diverse applications of Fmoc-Acpc-OH, with a focus on experimental protocols and its impact on peptide structure and function.

Chemical and Physical Properties

Fmoc-Acpc-OH is a white to off-white crystalline powder.[1] The presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group makes it particularly suitable for Fmoc-based solid-phase peptide synthesis, a widely used methodology for the chemical synthesis of peptides.[2][3] The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 126705-22-4 | [2][3][4] |

| Molecular Formula | C₁₉H₁₇NO₄ | [3][4] |

| Molecular Weight | 323.34 g/mol | [3] |

| IUPAC Name | 1-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)cyclopropanecarboxylic acid | N/A |

| Synonyms | Fmoc-1-aminocyclopropane-1-carboxylic acid, Fmoc-Acpc-OH | [4] |

| Appearance | White to off-white powder | [1] |

| Storage Temperature | 2-8°C | [2][3] |

Core Applications in Peptide Science

The primary utility of Fmoc-Acpc-OH lies in its application as a building block for the synthesis of modified peptides. The incorporation of the rigid cyclopropane ring structure has profound effects on the resulting peptide's conformation and, consequently, its biological properties.

Conformational Constraint and Structural Impact

The cyclopropane ring in the Acpc residue severely restricts the phi (φ) and psi (ψ) dihedral angles of the peptide backbone. Computational studies have shown that the incorporation of 1-aminocyclopropane-1-carboxylic acid (Ac₃c) favors molecular geometries in the bridge region of the Ramachandran plot, with φ values around ±90° and ψ values near 0°. This conformational preference has a known tendency to induce β-turn conformations in peptides.[5] By introducing such a constrained element, researchers can design peptides with more defined three-dimensional structures, which can lead to higher binding affinities for their biological targets.

Enhanced Biological Activity and Stability

The pre-organization of a peptide into a specific, bioactive conformation can reduce the entropic penalty upon binding to its receptor, thereby increasing binding affinity.[6] Furthermore, the unnatural structure of the Acpc residue can confer resistance to enzymatic degradation by proteases, which typically recognize and cleave peptide bonds between natural L-amino acids. This increased stability is a critical attribute for the development of peptide-based therapeutics with improved pharmacokinetic profiles.

Experimental Protocols

This section provides detailed methodologies for the key experimental procedures involving the use of Fmoc-Acpc-OH in peptide synthesis and the subsequent evaluation of the resulting peptides.

Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-Acpc-OH

This protocol outlines the manual synthesis of a peptide containing an Acpc residue using the Fmoc/tBu strategy.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids (including Fmoc-Acpc-OH)

-

N,N-Dimethylformamide (DMF)

-

20% (v/v) Piperidine in DMF

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

N,N'-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.[7]

-

Fmoc Deprotection:

-

Amino Acid Coupling (for standard and Acpc residues):

-

In a separate vial, dissolve the Fmoc-protected amino acid (including Fmoc-Acpc-OH) (3-5 equivalents) and HBTU (3-5 equivalents) in a minimal amount of DMF.[7]

-

Add DIPEA (6-10 equivalents) to the amino acid solution to pre-activate it for 1-2 minutes.[7]

-

Add the activated amino acid solution to the deprotected resin.[7]

-

Agitate the reaction mixture for 1-2 hours at room temperature.[7]

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.[7]

-

Wash the resin with DMF.

-

-

Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the desired peptide sequence.

-

Cleavage and Deprotection:

-

Peptide Precipitation and Purification:

-

Filter the resin and collect the TFA filtrate.[5]

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[5]

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.[5]

-

Dry the crude peptide and purify it by reverse-phase high-performance liquid chromatography (RP-HPLC).[5]

-

Enzymatic Stability Assay in Human Serum

This protocol is designed to assess the stability of a peptide containing an Acpc residue in a biologically relevant matrix.

Materials:

-

Purified peptide containing Acpc

-

Human serum

-

Phosphate-buffered saline (PBS), pH 7.4

-

Quenching solution (e.g., 10% TFA in Acetonitrile)

-

Incubator at 37°C

-

Microcentrifuge

-

RP-HPLC system

Procedure:

-

Peptide Stock Solution: Prepare a 1 mg/mL stock solution of the purified peptide in an appropriate solvent (e.g., water or a small amount of DMSO, then diluted with water).

-

Incubation:

-

In a microcentrifuge tube, pre-warm a mixture of human serum and PBS (e.g., 90 µL serum + 100 µL PBS) at 37°C.

-

Add 10 µL of the peptide stock solution to the serum mixture to achieve a final concentration of 50 µg/mL.

-

Incubate the mixture at 37°C.

-

-

Time Points: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot (e.g., 50 µL) of the incubation mixture.

-

Enzyme Inactivation and Protein Precipitation:

-

Immediately add the aliquot to a tube containing an equal volume of the quenching solution to stop the enzymatic reaction and precipitate serum proteins.

-

Vortex the tube vigorously.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

-

Sample Analysis by RP-HPLC:

-

Carefully collect the supernatant containing the peptide.

-

Analyze the supernatant by RP-HPLC using a C18 column and a suitable gradient of water/acetonitrile with 0.1% TFA.

-

Monitor the absorbance at a relevant wavelength (e.g., 214 nm).

-

-

Data Analysis:

-

Identify the peak corresponding to the intact peptide based on its retention time.

-

Integrate the peak area of the intact peptide at each time point.

-

Plot the percentage of intact peptide remaining versus time to determine the peptide's half-life.

-

Competitive Radioligand Binding Assay

This protocol can be adapted to determine the binding affinity (Ki) of a peptide containing Acpc for its target receptor.

Materials:

-

Cell membranes expressing the target receptor

-

Radiolabeled ligand with known affinity for the receptor

-

Unlabeled peptide containing Acpc (competitor)

-

Assay buffer

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Assay Setup: Prepare a series of dilutions of the unlabeled competitor peptide in the assay buffer.

-

Incubation: In a multi-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and the various concentrations of the unlabeled competitor peptide. Incubate the plate at a specific temperature for a set period to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the bound from the unbound radioligand. Wash the filters with cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the unlabeled competitor peptide. The IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) can be determined from this curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

Potential Signaling Pathway Involvement

While specific signaling pathways directly modulated by a peptide containing Fmoc-Acpc-OH are highly dependent on the overall peptide sequence and its biological target, the incorporation of constrained amino acids is a common strategy in the design of peptide mimetics that target G protein-coupled receptors (GPCRs). For instance, a conformationally constrained peptide agonist binding to a Gαs-coupled GPCR would initiate the following canonical signaling cascade:

Conclusion

Fmoc-1-aminocyclopropane-1-carboxylic acid (CAS 126705-22-4) is a powerful tool in the arsenal of medicinal chemists and peptide scientists. Its ability to introduce well-defined conformational constraints into peptide backbones allows for the rational design of peptides with enhanced biological activity, stability, and selectivity. The experimental protocols provided in this guide offer a framework for the synthesis and evaluation of peptides containing this unique building block. As the field of peptide therapeutics continues to expand, the use of constrained amino acids like Acpc will undoubtedly play a pivotal role in the development of novel and effective drugs for a wide range of diseases.

References

- 1. Structure-activity relationships (SAR) of melanocortin and agouti-related (AGRP) peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cmdr.ubc.ca [cmdr.ubc.ca]

- 3. mdpi.com [mdpi.com]

- 4. A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Conformational Analysis of 1-Aminocyclopropanecarboxylic Acid

Introduction: 1-Aminocyclopropanecarboxylic acid (ACC) is a non-proteinogenic, conformationally constrained α-amino acid. Its rigid cyclopropane ring significantly restricts the backbone dihedral angles (φ and ψ) when incorporated into peptides, making it a valuable tool for designing peptidomimetics with predictable secondary structures, such as β-turns and γ-turns.[1][2] In plant biology, ACC is a crucial intermediate in the biosynthesis of ethylene, a key plant hormone.[3][4] A thorough understanding of its conformational landscape is essential for its application in both drug design and agricultural science. This guide provides a detailed overview of the experimental and computational methodologies used to analyze the conformations of ACC.

Theoretical Conformational Analysis of Monomeric ACC

Computational chemistry is a powerful tool for investigating the stable conformations of molecules, their relative energies, and the barriers to interconversion. Studies on ACC have predominantly utilized ab initio and Density Functional Theory (DFT) methods to elucidate its structural preferences.

Key Conformers and Energetics

The primary conformational flexibility in monomeric ACC arises from the rotation around the C-C bond (linking the cyclopropane ring to the carboxyl group) and the C-N bond. Theoretical calculations have identified two principal stable conformers in the gas phase: the cis-syn and trans-syn structures.[5] These designations refer to the orientation of the amino group relative to the carbonyl group.

A detailed study using DFT (B3LYP) and ab initio (MP2) methods with a 6-311G(**) basis set predicted that the molecule exists in a conformational equilibrium between these two forms.[5] The trans-syn conformer, where the amino group is positioned opposite to the carbonyl oxygen, is the global minimum, while the cis-syn conformer is slightly higher in energy.[5]

Quantitative Computational Data

The energetic landscape of ACC has been quantified, providing insights into the stability and population of its conformers at room temperature.

| Parameter | DFT-B3LYP Value | ab initio MP2 Value | Reference |

| Relative Energy (ΔE) of cis-syn | 0.55 kcal/mol | 0.65 kcal/mol | [5] |

| Equilibrium Population of trans-syn | ~65% | ~65% | [5] |

| Equilibrium Population of cis-syn | ~35% | ~35% | [5] |

| Rotational Barrier (cis to trans) | ~6 kcal/mol | ~6 kcal/mol | [5] |

| NH₂ Inversion Barrier (syn to anti) | ~7 kcal/mol | ~7 kcal/mol | [5] |

| O-H Rotational Barrier | 12-14 kcal/mol | 12-14 kcal/mol | [5] |

Caption: A combined computational and experimental workflow for ACC analysis.

Conformational Preferences of ACC in Peptides

When ACC (also denoted as Ac3c) is incorporated into a peptide chain, its rigid cyclopropane ring imposes significant constraints on the backbone dihedral angles.

Ramachandran Plot Analysis

The conformational space of an ACC residue within a peptide can be visualized with a Ramachandran plot. Theoretical studies on an Ace-Ac3c-NCH₃ dipeptide model using Hartree-Fock methods show that the allowed regions are highly restricted. [2]The low-energy conformations are clustered in two symmetric regions where the φ angle is approximately ±80°, with a broad range of allowed ψ angles. [2]These results are consistent with experimental data from crystal structures of ACC-containing peptides and explain the known tendency of ACC to induce well-defined β-turn and γ-turn structures. [1][2]

Solvent Effects

The effect of solvent on the conformational profile has also been assessed. While the general features of the Ramachandran map are preserved, moving from the gas phase to a solvent like water can cause a shift in the absolute energy minima to (φ, ψ) values near (±90°, 0°). [2]

| Dipeptide Model | Method | Low-Energy Region (φ) | Low-Energy Region (ψ) | Induced Structure | Reference |

|---|---|---|---|---|---|

| Ace-Ac3c-NCH₃ | Hartree-Fock (gas phase) | ~ ±80° | -40° to 180° | β-turn, γ-turn | [2] |

| Ace-Ac3c-NCH₃ | HF/SCRF (water) | ~ ±90° | ~ 0° | β-turn, γ-turn | [2]|

Caption: Logical flow showing how ACC constrains peptide conformations.

Conclusion

The conformational analysis of 1-aminocyclopropanecarboxylic acid reveals a molecule with a well-defined and predictable structural landscape. Computational studies have established a low-energy equilibrium between trans-syn and cis-syn conformers, a finding largely supported by vibrational and high-resolution microwave spectroscopy. The true utility of ACC is realized in peptide chemistry, where its inherent rigidity is exploited to enforce specific secondary structures. The synergy between theoretical calculations and diverse experimental protocols provides a robust framework for understanding and utilizing ACC, making it a valuable building block for professionals in drug development and a subject of continued interest in chemical biology.

References

- 1. Conformational studies on model peptides with 1-aminocyclopropane 1-carboxylic acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1-Aminocyclopropane-1-carboxylic acid - Wikipedia [en.wikipedia.org]

- 4. Discovery and Characterization of 1-Aminocyclopropane-1-carboxylic Acid Synthase of Bacterial Origin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A study of conformational stability and vibrational assignments of 1-aminocyclopropanecarboxylic acid c-C3H4(NH2)-COOH - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cyclopropane Ring: A Tool for Sculpting Peptide Structure and Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The incorporation of a cyclopropane ring into peptide structures offers a powerful strategy for medicinal chemists and drug designers to overcome many of the inherent limitations of peptide-based therapeutics. This rigid, three-membered carbocycle acts as a unique conformational constraint, influencing the peptide backbone and side-chain orientations to enhance biological activity, improve metabolic stability, and increase receptor selectivity. This technical guide provides a comprehensive overview of the role of the cyclopropane ring in peptide structure, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

Conformational Control and Structural Rigidity

The primary role of the cyclopropane ring in a peptide backbone is to impart conformational rigidity.[1][2] Unlike flexible aliphatic chains, the strained nature of the cyclopropane ring restricts bond rotation, effectively "locking" the local peptide conformation.[1][3] This pre-organization of the peptide into a bioactive conformation can lead to a significant increase in binding affinity for its target receptor by reducing the entropic penalty of binding.[4][5]

The stereochemistry of the cyclopropane ring and its substituents allows for precise control over the spatial orientation of amino acid side chains, mimicking various secondary structures such as β-turns and extended strands.[4][6] For instance, trans-substituted cyclopropanes can enforce locally extended conformations, while cis-substituted isomers have been investigated for their potential to stabilize reverse turns.[4][6] This ability to dictate local geometry is a key advantage in rational drug design, enabling the optimization of ligand-receptor interactions.[7]

Enhanced Biological Activity and Receptor Selectivity

By constraining a peptide into its bioactive conformation, the cyclopropane ring can significantly enhance its biological activity. In some cases, cyclopropane-containing peptidomimetics have shown equal or even greater potency compared to their flexible counterparts.[4] This enhanced activity is a direct result of the pre-organized structure, which more readily fits into the binding pocket of the target protein.

Furthermore, the rigid nature of the cyclopropane moiety can lead to improved receptor selectivity.[8][9] By presenting a fixed and specific orientation of pharmacophoric groups, these modified peptides can exhibit preferential binding to a particular receptor subtype, thereby reducing off-target effects and potential side effects.[10]

Increased Metabolic Stability

A major hurdle in the development of peptide-based drugs is their susceptibility to enzymatic degradation by proteases.[3] The incorporation of cyclopropane-containing amino acids can significantly improve the metabolic stability of peptides.[3][11] The unnatural structure of the cyclopropane ring is often not recognized by proteases, thus preventing cleavage of the peptide backbone and prolonging its half-life in vivo.[3][12] This increased resistance to proteolysis is a critical factor in developing orally bioavailable peptide drugs.

Quantitative Data Summary

The following tables summarize quantitative data from various studies, illustrating the impact of cyclopropane incorporation on peptide properties.

| Table 1: Effect of Cyclopropane on Receptor Binding Affinity | |

| Peptide/Peptidomimetic | IC50 (nM) |

| Flexible Renin Inhibitor (14) | 1.0 |

| trans-Cyclopropane-containing Renin Inhibitor (15) | 1.2 |

| cis-Cyclopropane-containing Renin Inhibitor (16) | 350 |

| Reference: [4] |

| Table 2: Influence of Cyclopropane on Peptide Conformation | |

| Peptide | Dominant Conformation |

| HCO-Aib-Leu-Phe-OMe | Z isomer (91%) |

| HCO-Ac(3)C-Leu-Phe-OMe (Ac(3)C = 1-amino-1-cyclopropane carboxylic acid) | E isomer (36%) |

| Reference: [13] |

Experimental Protocols

Synthesis of Cyclopropane-Containing Amino Acids

The synthesis of cyclopropane-modified amino acids is a crucial first step in their incorporation into peptides. Several methods have been developed, often involving cyclopropanation of dehydroamino acid derivatives or the functionalization of pre-existing cyclopropane scaffolds.[8][14]

Example Protocol: Synthesis of a Protected Cyclopropane β-Amino Acid Derivative [11]

This protocol describes an expedient synthesis of optically active cyclopropane β-amino acid derivatives.

-

Olefination: A 1-sulfonylcyclopropanol is reacted with a stabilized phosphorus ylide (Wittig reagent) to form a highly electrophilic alkylidenecyclopropane.

-

Aza-Michael Reaction: The resulting cyclopropylidene acetate undergoes a telescopic aza-Michael reaction with a nitrogen nucleophile (e.g., a protected α-amino acid). This reaction proceeds with high diastereocontrol, favoring the trans product.

-

Purification: The final enantioenriched β-amino acid derivative is purified using standard chromatographic techniques.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

Once synthesized and appropriately protected, cyclopropane-containing amino acids can be incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols.[8]

General SPPS Protocol:

-

Resin Loading: The C-terminal amino acid is attached to a solid support (resin).

-

Deprotection: The N-terminal protecting group (e.g., Fmoc) of the resin-bound amino acid is removed.

-

Coupling: The desired cyclopropane-containing amino acid, with its N-terminus protected and carboxyl group activated, is coupled to the deprotected amino group on the resin.

-

Capping (Optional): Any unreacted amino groups are capped to prevent the formation of deletion sequences.

-

Repeat: The deprotection and coupling steps are repeated for each subsequent amino acid in the sequence.

-

Cleavage and Deprotection: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed.

-

Purification: The crude peptide is purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualization of Key Concepts

The following diagrams, generated using the DOT language, illustrate important workflows and relationships related to the role of the cyclopropane ring in peptide structure.

Caption: Workflow for synthesizing and analyzing cyclopropane-containing peptides.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and properties of cyclopropane-derived peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. The effect of the cyclopropyl group on the conformation of chemotactic formyl tripeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Commercial Availability and Purity of Fmoc-Aminocyclohexanecarboxylic Acid (Fmoc-Acca)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-Fmoc-aminocyclohexanecarboxylic acid (Fmoc-Acca) is a synthetic amino acid derivative that serves as a crucial building block in solid-phase peptide synthesis (SPPS). The incorporation of this non-proteinogenic amino acid can impart unique conformational constraints on peptides, influencing their secondary structure, stability, and biological activity. Given its importance in the development of novel peptide therapeutics and research tools, a thorough understanding of its commercial availability and purity is essential for ensuring the synthesis of high-quality, reliable peptides.

This technical guide provides a comprehensive overview of the commercial landscape for Fmoc-Acca, details typical purity specifications, and outlines the analytical methodologies used for its quality assessment.

Commercial Availability of Fmoc-Acca

Fmoc-Acca is commercially available from a variety of chemical suppliers, often as different isomers (e.g., 1-aminocyclohexanecarboxylic acid, cis-3-aminocyclohexanecarboxylic acid, and trans-4-(aminomethyl)cyclohexanecarboxylic acid). Researchers should carefully select the appropriate isomer for their specific application. The following table summarizes the availability of Fmoc-Acca from several prominent suppliers. It is important to note that catalog numbers, available quantities, and pricing are subject to change, and researchers should consult the suppliers' websites for the most current information.

Table 1: Commercial Suppliers of Fmoc-Acca

| Supplier | Product Name/Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |

| Chem-Impex | Fmoc-1-aminocyclohexane carboxylic acid | 162648-54-6 | C₂₂H₂₃NO₄ | 365.4 | ≥ 98% (HPLC)[1] |

| Chem-Impex | Fmoc-cis-3-aminocyclohexane carboxylic acid | 312965-05-2 | C₂₂H₂₃NO₄ | 365.4 | ≥ 98% (HPLC)[2] |

| Sigma-Aldrich | 1-(Fmoc-amino)cyclohexanecarboxylic acid | 162648-54-6 | C₂₂H₂₃NO₄ | 365.42 | ≥98.0% (T) |

| Sigma-Aldrich | trans-4-(Fmoc-aminomethyl)cyclohexanecarboxylic acid | 167690-53-1 | C₂₃H₂₅NO₄ | 379.45 | ≥98.0% (HPLC)[3] |

| Santa Cruz Biotechnology | 1-(Fmoc-amino)cyclohexanecarboxylic acid | 162648-54-6 | C₂₂H₂₃NO₄ | 365.4 | N/A |

Purity Specifications and Quality Control

The purity of Fmoc-Acca is a critical parameter that directly impacts the success of peptide synthesis. Impurities in the starting material can lead to the formation of deletion sequences, truncations, and other side products that are often difficult to remove during purification of the final peptide. Reputable suppliers provide a Certificate of Analysis (CoA) for each batch of Fmoc-Acca, which details the purity and the analytical methods used for its determination.

High-Performance Liquid Chromatography (HPLC) is the industry standard for assessing the purity of Fmoc-amino acids. Other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the structure and identity of the compound.

Table 2: Typical Purity Specifications for Fmoc-Acca

| Parameter | Typical Specification | Analytical Method |

| Chemical Purity | ≥ 98% | Reversed-Phase HPLC (RP-HPLC) |

| Identity | Conforms to structure | ¹H NMR, Mass Spectrometry |

| Appearance | White to off-white solid | Visual Inspection |

| Solubility | Soluble in DMF, DCM | Visual Inspection |

Experimental Protocols for Purity Assessment

The following is a representative experimental protocol for determining the chemical purity of Fmoc-Acca using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Objective: To determine the purity of a commercially available sample of Fmoc-Acca by RP-HPLC.

Instrumentation:

-

HPLC system equipped with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

Reagents:

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile

-

Sample Solvent: 50:50 mixture of Mobile Phase A and Mobile Phase B

-

Fmoc-Acca sample

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the Fmoc-Acca sample.

-

Dissolve the sample in 1 mL of the Sample Solvent to achieve a concentration of 1 mg/mL.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

-

-

HPLC Conditions:

-

Column: C18 reversed-phase, 4.6 x 250 mm, 5 µm

-

Mobile Phase A: 0.1% TFA in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Gradient:

Time (min) % B 0 30 20 90 25 90 26 30 | 30 | 30 |

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection Wavelength: 265 nm (for the Fmoc group)

-

Injection Volume: 10 µL

-

-

Data Analysis:

-

Integrate the peaks in the resulting chromatogram.

-

Calculate the area percentage of the main peak corresponding to Fmoc-Acca.

-

The purity is reported as the area percentage of the main peak relative to the total area of all peaks.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the quality assessment of a commercial Fmoc-Acca sample.

References

An In-depth Technical Guide to Fmoc-Acca: Synthesis, Properties, and Applications in Fluorogenic Peptide Substrates

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 9-fluorenylmethoxycarbonyl-7-amino-4-carboxymethylcoumarin (Fmoc-Acca), a key fluorescent reagent in modern peptide chemistry. We present its chemical and physical properties, a detailed protocol for its synthesis, and an in-depth exploration of its application in solid-phase peptide synthesis (SPPS) for the creation of fluorogenic protease substrates. This document is intended to be a valuable resource for researchers and professionals in drug discovery and biotechnology, offering detailed experimental methodologies and practical guidance for the effective utilization of Fmoc-Acca.

Introduction

Fmoc-Acca, also known and referred to herein as Fmoc-ACC-OH and Fmoc-ACA-OH, is a derivative of 7-aminocoumarin-4-acetic acid that has been protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group. This strategic modification makes it an invaluable tool for solid-phase peptide synthesis (SPPS), the predominant method for chemically synthesizing peptides. The inherent fluorescence of the coumarin core, combined with the versatility of Fmoc chemistry, allows for the precise incorporation of a fluorescent label into peptide sequences. These labeled peptides are widely employed as sensitive substrates for the detection and characterization of protease activity, a critical aspect of many biological processes and a key target in drug discovery.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of Fmoc-Acca is essential for its effective application. Key quantitative data are summarized in Table 1.

| Property | Value | Reference |

| Full Chemical Name | 2-(7-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-oxo-2H-chromen-4-yl)acetic acid | |

| Synonyms | Fmoc-ACC-OH, Fmoc-ACA-OH, 7-N-Fmoc-aminocoumarin-4-acetic acid | |

| Molecular Formula | C₂₆H₁₉NO₆ | |

| Molecular Weight | 441.43 g/mol | |

| Appearance | Off-white to pale yellow powder | |

| Excitation Wavelength (λex) | ~325 nm (for the labeled peptide) | [1] |

| Emission Wavelength (λem) | ~400 nm (for the labeled peptide) | [1] |

Note: Spectral properties can be influenced by the peptide sequence and solvent environment.

Synthesis of Fmoc-Acca

The synthesis of Fmoc-Acca involves two primary steps: the synthesis of the coumarin core, 7-amino-4-carboxymethylcoumarin, followed by the protection of the amino group with Fmoc chloride.

Synthesis of 7-amino-4-carboxymethylcoumarin

A common method for the synthesis of the coumarin core involves the Pechmann condensation.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-aminosalicylaldehyde and diethyl malonate in a 1:1.2 molar ratio.

-

Solvent and Catalyst: Add absolute ethanol as the solvent and a catalytic amount of piperidine.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

-

Purification: Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to yield 7-amino-4-carboxymethylcoumarin.

Fmoc Protection of 7-amino-4-carboxymethylcoumarin

The protection of the amino group is achieved using Fmoc chloride in an aqueous medium.

Experimental Protocol:

-

Dissolution: Dissolve 7-amino-4-carboxymethylcoumarin (1 mmol) and Fmoc chloride (1.2 mmol) in a 3:1 mixture of water and ethanol (1.5 mL).

-

Reaction: Stir the reaction mixture at 60°C. Monitor the reaction by TLC until the starting amine is consumed.

-

Acidification and Extraction: Upon completion, acidify the solution with 1M HCl. Extract the product with ethyl acetate.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent like hot ethanol to afford pure Fmoc-Acca.

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Acca is seamlessly integrated into standard Fmoc-based SPPS protocols to generate C-terminally labeled fluorescent peptides.

Workflow for SPPS of Fmoc-Acca Labeled Peptides

The general workflow for incorporating Fmoc-Acca into a peptide sequence is depicted below.

Caption: General workflow for solid-phase peptide synthesis of an Fmoc-Acca labeled peptide.

Detailed Experimental Protocol:

-

Resin Preparation: Swell a suitable resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with a 20% solution of piperidine in DMF.

-

Amino Acid Coupling: Couple the desired Fmoc-protected amino acids sequentially to the resin using a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like N,N-diisopropylethylamine (DIPEA) in DMF.

-

Fmoc-Acca Coupling: For the final coupling step to introduce the fluorescent label, use Fmoc-Acca following the same procedure as for other amino acids.

-

Washing: After each deprotection and coupling step, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

-

Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Application in Fluorogenic Protease Assays

Peptides labeled with Fmoc-Acca serve as excellent fluorogenic substrates for monitoring protease activity. The principle of this assay is based on fluorescence quenching and dequenching.

Principle of the Fluorogenic Assay

References

introduction to non-canonical amino acids in peptide design

An In-depth Technical Guide to Non-Canonical Amino Acids in Peptide Design

Abstract

The 20 canonical amino acids that form the basis of natural proteins provide a constrained chemical palette for the development of therapeutic peptides. Non-canonical amino acids (ncAAs), which include any amino acid not encoded in the standard genetic code, present a robust toolkit for overcoming the inherent weaknesses of native peptides, such as low stability and poor bioavailability.[1] By introducing novel side-chain functionalities, backbone alterations, and unique stereochemistries, ncAAs facilitate the rational design of peptidomimetics with superior drug-like characteristics.[1][2][3] This guide delivers a detailed overview of the core methodologies for integrating ncAAs into peptides, specifies key experimental protocols, and examines the significant impact of these synthetic components on modern drug discovery.[1]

Introduction to Non-Canonical Amino Acids

Non-canonical amino acids (ncAAs), also known as unnatural or non-proteinogenic amino acids, are those not among the 20 genetically encoded by the universal genetic code.[1][2] While certain ncAAs exist in nature as metabolic byproducts or parts of non-ribosomally produced peptides, a large and increasing number are synthesized chemically to introduce targeted functionalities.[1][4]

The integration of ncAAs into peptide chains is a foundational strategy in medicinal chemistry, providing a method to systematically enhance therapeutic candidates.[5] Key advantages include:

-

Enhanced Proteolytic Stability : Modifications such as substituting L-amino acids with their D-enantiomers or N-alkylation can make peptides resistant to degradation by proteases, a primary obstacle for peptide-based therapeutics.[1][3]

-

Improved Pharmacokinetic Profiles : ncAAs can be used to adjust a peptide's solubility, membrane permeability, and half-life, leading to better absorption, distribution, metabolism, and excretion (ADME) properties.[6]

-

Increased Potency and Selectivity : The unique side chains of ncAAs can establish new interactions with biological targets, leading to higher binding affinity and greater selectivity.[7]

-

Novel Functionalities : ncAAs can introduce bioorthogonal handles for specific labeling, photo-crosslinkers for studying interactions, or fluorescent probes for imaging applications.[8][9]

Core Strategies for ncAA Incorporation

The incorporation of ncAAs into peptides is primarily achieved through two main routes: chemical synthesis and ribosome-mediated biological methods.

Chemical Synthesis: Solid-Phase Peptide Synthesis (SPPS)

SPPS is the standard method for the chemical synthesis of peptides, enabling the stepwise construction of a peptide chain on an insoluble resin support.[10][11] The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is most prevalent due to its mild reaction conditions, which are compatible with a wide array of sensitive ncAAs.[8][11] The process involves a repeated cycle of deprotection, coupling, and washing steps.

Biological Incorporation: Genetic Code Expansion (GCE)

Genetic Code Expansion (GCE) repurposes the cell's natural protein synthesis machinery to incorporate ncAAs in a site-specific manner.[10] This technique relies on an engineered, orthogonal aminoacyl-tRNA synthetase (aaRS) and transfer RNA (tRNA) pair that is specific for the desired ncAA and does not interfere with the host cell's endogenous components.[12][13] A nonsense codon, typically the amber stop codon (UAG), is introduced into the gene of interest at the site designated for ncAA incorporation.[12][14]

Data Presentation: Quantitative Impact of ncAAs

The incorporation of ncAAs can dramatically alter the physicochemical properties of a peptide. The following tables summarize quantitative data from various studies, illustrating these effects.

Table 1: Enhancement of Proteolytic Stability

The substitution of L-amino acids with D-enantiomers is a common strategy to increase resistance to enzymatic degradation by proteases.

| Peptide Sequence | Modification | Matrix | Half-life (t½) | Fold Increase | Reference |

| Model Peptide 2 | L-amino acids only | Human Blood Plasma | 3.2 hours | - | [15] |

| Model Peptide 2 | L-amino acids only | HEK-293 Supernatant | 23.3 hours | 7.3x vs Plasma | [15] |

| His-Pro-Phe-His-L -Leu-Val-Tyr | L-Leucine | Human Plasma | (Predicted to be low) | - | [16] |

| His-Pro-Phe-His-D -Leu-Val-Tyr | D-Leucine | Human Plasma | Significantly Increased | (Not quantified) | [16] |

| Ala-Ala-L -Val | L-Valine | Porcine Kidney Homogenate | 10 min | - | [17] |

| Ala-Ala-D -Val | D-Valine | Porcine Kidney Homogenate | > 240 min | > 24x | [17] |

Table 2: Modulation of Binding Affinity

ncAAs can introduce novel side chains that alter the binding affinity of a peptide to its target protein.

| Peptide | Target Protein | Modification | Binding Affinity (Kd) | Reference |

| T10.39 | Human α-thrombin | Canonical amino acids | 170 ± 40 nM | [18] |

| T10.13 | Human α-thrombin | Canonical amino acids | 180 nM | [18] |

| T10.37 | Human α-thrombin | Canonical amino acids | 290 nM | [18] |

| SpA h1 | IgG Fc Region | Lactam Stapling (ncAA) | High (Qualitative) | [19] |

| (s)SpA h1 | IgG Fc Region | Lactam Stapling (ncAA) | Retained High Affinity | [19] |

Experimental Protocols

Protocol: Fmoc Solid-Phase Peptide Synthesis (SPPS) of an ncAA-containing Peptide

This protocol outlines a single coupling cycle for incorporating an Fmoc-protected ncAA.[8][20]

-

Resin Preparation :

-

Fmoc Deprotection :

-

Washing :

-

Thoroughly wash the resin with DMF (5 x 2 mL) to remove all traces of piperidine.[8]

-

-

Amino Acid Activation and Coupling :

-

In a separate vial, dissolve the Fmoc-protected ncAA (4 equivalents) and a coupling agent like HBTU (4 equivalents) in DMF.

-

Add N,N-Diisopropylethylamine (DIPEA) (8 equivalents) to the vial to activate the amino acid.

-

Immediately add the activated amino acid solution to the resin and agitate for 1-2 hours to allow the coupling reaction to proceed.

-

-

Washing :

-

Wash the resin thoroughly with DMF (5 x 2 mL) to remove excess reagents and byproducts.

-

-

Iteration :

-

Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

-

Final Cleavage and Deprotection :

-

After the final coupling and deprotection step, wash the resin with dichloromethane (DCM) and dry it.

-

Add a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to the resin and incubate for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry the pellet.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Protocol: Assessment of Enzymatic Stability in Human Plasma

This protocol describes a method to determine the half-life of a peptide in a biologically relevant matrix.[16][17]

-

Preparation :

-

Incubation :

-

Time-Point Sampling :

-

At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a small aliquot (e.g., 20 µL) of the incubation mixture.[16]

-

-

Reaction Quenching and Protein Precipitation :

-

LC-MS Analysis :

-

Carefully collect the supernatant containing the peptide and its metabolites.

-

Analyze the supernatant using LC-MS to quantify the amount of remaining intact peptide at each time point by comparing its peak area to that of the internal standard.

-

-

Data Analysis :

-

Plot the percentage of remaining intact peptide against time.

-

Calculate the half-life (t½) by fitting the data to a one-phase exponential decay model.[16]

-

Application: Modulating Biological Signaling Pathways

ncAAs are instrumental in designing peptides that can modulate complex biological processes. For example, peptides are known to stimulate the secretion of cholecystokinin (CCK), a key hormone in digestion, by activating G-protein coupled receptors (GPCRs) on enteroendocrine cells. Incorporating ncAAs can enhance the stability and receptor affinity of these peptides, making them more effective modulators.

The signaling pathway for peptide-induced CCK secretion involves the activation of receptors like the calcium-sensing receptor (CaSR) and GPR93.[21] This activation triggers a downstream cascade leading to an increase in intracellular calcium (Ca²⁺) concentration, which is the primary stimulus for CCK release.[21]

Conclusion

The incorporation of non-canonical amino acids has become an indispensable tool in peptide design, pushing the boundaries of medicinal chemistry and drug discovery.[8] By providing rational strategies to enhance stability, improve pharmacokinetics, and introduce novel functionalities, ncAAs enable the transformation of promising peptide leads into viable therapeutic agents.[20][22] While challenges in synthesis and incorporation efficiency persist, the ongoing development of optimized SPPS protocols and more robust biological incorporation systems continues to expand the vast potential of ncAA-modified peptides in targeting a wide range of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications | MDPI [mdpi.com]

- 5. azolifesciences.com [azolifesciences.com]

- 6. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Beyond the Canonical 20: Peptide Discovery with Non-Canonical Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. books.rsc.org [books.rsc.org]

- 10. Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 12. Incorporation of non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. preprints.org [preprints.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. General Approach for Characterizing In Vitro Selected Peptides with Protein Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. benchchem.com [benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. Future prospects for noncanonical amino acids in biological therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Incorporation of 1-(Fmoc-amino)cyclopropanecarboxylic Acid (Fmoc-Ac3c-OH) in Solid-Phase Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(Fmoc-amino)cyclopropanecarboxylic acid (Fmoc-Ac3c-OH) is a conformationally constrained amino acid analogue. Its rigid cyclopropyl backbone imparts unique structural properties to peptides, making it a valuable building block in peptidomimetic design and drug discovery. The incorporation of Fmoc-Ac3c-OH can enforce specific secondary structures, enhance metabolic stability, and improve receptor binding affinity and selectivity. However, its structure also presents challenges in standard Solid-Phase Peptide Synthesis (SPPS) protocols. This document provides detailed application notes and experimental protocols for the successful incorporation of Fmoc-Ac3c-OH into peptide sequences using Fmoc-based SPPS.

Application Notes

The primary challenge in coupling Fmoc-Ac3c-OH is the significant steric hindrance imparted by the cyclopropane ring fused to the α-carbon. This steric bulk can impede the approach of the activated carboxylic acid to the N-terminal amine of the growing peptide chain on the solid support, potentially leading to incomplete coupling reactions and lower yields of the desired peptide.

Key considerations for overcoming these challenges include:

-

Choice of Coupling Reagent: Standard coupling reagents may not be sufficiently reactive to overcome the steric barrier. More potent uronium/aminium or phosphonium salt-based reagents are highly recommended.

-

Reaction Time and Temperature: Extended coupling times are often necessary to drive the reaction to completion. In some cases, performing the coupling at a moderately elevated temperature can increase the reaction rate, though this should be done with caution to avoid potential side reactions like racemization.

-

Double Coupling: A highly effective strategy for difficult couplings is to perform the coupling step twice ("double coupling") with a fresh solution of activated amino acid and reagents. This ensures a high concentration of the activated species to react with any remaining free amines.

-

Solvent Choice: While N,N-dimethylformamide (DMF) is the most common solvent for SPPS, N-methyl-2-pyrrolidone (NMP) can be a better choice for sequences prone to aggregation, as it can improve the solvation of the growing peptide chain.

-

Monitoring Coupling Efficiency: It is crucial to monitor the completeness of the coupling reaction. The Kaiser test (ninhydrin test) is a common qualitative method to detect the presence of unreacted primary amines. A positive Kaiser test after a coupling step indicates an incomplete reaction and the need for a second coupling.

Data Presentation

While specific quantitative coupling yields for Fmoc-Ac3c-OH are highly sequence- and condition-dependent, the following table summarizes the relative effectiveness and key characteristics of commonly used coupling reagents for sterically hindered amino acids. This information can guide the selection of the optimal reagent for incorporating Fmoc-Ac3c-OH.

| Coupling Reagent | Class | Relative Efficiency for Hindered Couplings | Advantages | Disadvantages |

| HATU | Uronium/Aminium | Excellent | Very fast and highly efficient, even for the most difficult couplings.[1] | Higher cost. |

| HCTU | Uronium/Aminium | Excellent | Similar efficiency to HATU, often more cost-effective.[2] | Can be slightly less effective than HATU in extreme cases. |

| PyAOP | Phosphonium | Very Good | Highly effective, especially for coupling N-methyl amino acids. | Can be more expensive. |

| PyBOP | Phosphonium | Very Good | Effective for many difficult couplings. | Byproducts can be more difficult to wash away. |

| DIC/Oxyma | Carbodiimide/Additive | Good | Cost-effective, low risk of racemization. | Generally slower and less potent than uronium/phosphonium salts. |

| DIC/HOBt | Carbodiimide/Additive | Moderate | Standard, cost-effective option. | Often requires longer reaction times or double coupling for hindered residues. |

Experimental Protocols

The following protocols are designed for the efficient incorporation of Fmoc-Ac3c-OH. They are based on a 0.1 mmol synthesis scale but can be adjusted accordingly.

Protocol 1: Standard Coupling of Fmoc-Ac3c-OH using HATU

This protocol is recommended as the primary method for coupling Fmoc-Ac3c-OH.

1. Resin Preparation:

- Swell the resin (e.g., Rink Amide, 0.1 mmol) in DMF for at least 30 minutes in a reaction vessel.

- Perform Fmoc deprotection of the N-terminal amine of the resin-bound peptide using 20% piperidine in DMF (v/v). This is typically done in two steps: a brief 1-3 minute treatment followed by a longer 7-10 minute treatment.[3]

- Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine.

- Confirm successful deprotection with a positive Kaiser test (beads turn dark blue).

2. Amino Acid Activation and Coupling:

- In a separate, dry glass vial, dissolve Fmoc-Ac3c-OH (4 equivalents, 0.4 mmol) and HATU (3.9 equivalents, 0.39 mmol) in a minimal amount of DMF.

- Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (8 equivalents, 0.8 mmol), to the solution.

- Briefly mix the activation solution (e.g., vortex for 1-2 minutes).

- Immediately add the activated amino acid solution to the deprotected peptide-resin.[1]

- Agitate the reaction mixture at room temperature for 2-4 hours. For particularly difficult sequences, this time can be extended.

3. Washing and Monitoring:

- Drain the reaction solution from the vessel.

- Wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3 times) to remove excess reagents and byproducts.

- Perform a Kaiser test on a small sample of the resin beads.

- Negative Result (yellow/colorless beads): The coupling is complete. Proceed to the next deprotection step.

- Positive Result (blue/purple beads): The coupling is incomplete. Proceed to Protocol 2: Double Coupling.

Protocol 2: Double Coupling Protocol for Fmoc-Ac3c-OH

This protocol should be performed if the Kaiser test is positive after the first coupling attempt.

1. First Coupling Wash:

- Following the initial 2-4 hour coupling (Protocol 1, step 2), drain the reaction vessel.

- Wash the resin thoroughly with DMF (3-5 times) to remove soluble reagents and byproducts. Do not proceed to the next deprotection step.

2. Second Coupling:

- Prepare a fresh solution of activated Fmoc-Ac3c-OH as described in Protocol 1, step 2.

- Add this fresh activation mixture to the resin.

- Agitate the reaction mixture at room temperature for another 2-4 hours.[3]

3. Final Wash and Monitoring:

- Drain the reaction solution.

- Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).

- Perform a final Kaiser test. The test should now be negative, indicating the reaction has been driven to completion.

Mandatory Visualization

Caption: Chemical Structure of Fmoc-Ac3c-OH.

Caption: SPPS workflow for incorporating Fmoc-Ac3c-OH.

Caption: Example signaling pathway influenced by bioactive peptides.[4]

References

Application Note: A Detailed Protocol for Solid-Phase Peptide Synthesis Utilizing Fmoc-3-aminocaproic acid (Fmoc-Acca)